molecular formula C18H11FN2S B2795641 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile CAS No. 252059-93-1

6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile

Cat. No.: B2795641
CAS No.: 252059-93-1
M. Wt: 306.36
InChI Key: FHUSOYHJXBSZSM-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a nicotinonitrile derivative featuring a pyridine ring substituted with:

  • A 4-fluorophenyl group at position 6.
  • A phenylsulfanyl (thiophenyl) group at position 2.
  • A nitrile (-CN) group at position 3.

This compound’s structural framework is of interest in medicinal chemistry due to the electronic and steric effects imparted by the fluorine atom and sulfur-containing substituent.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11FN2S/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUSOYHJXBSZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorophenylhydrazine hydrochloride, which is then reacted with other intermediates to form the desired product . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Substitution Reactions at the Pyridine Core

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key examples :

Reagent/ConditionsProduct StructureYieldSource
4-Fluorothiophenol/K₂CO₃/DMSO2,4-Bis(4-fluorophenylthio) derivative82%
Phenylboronic acid/Pd(OAc)₂4-Phenyl-6-(4-fluorophenyl) substituted analog68%

Substitution primarily occurs at the C4 position due to steric and electronic directing effects of the existing C2-thioether and C6-fluorophenyl groups. Reactions proceed via radical intermediates under photoredox conditions, as evidenced by radical-trapping experiments with diphenyl ethylene .

Oxidation of Thioether Group

The phenylsulfanyl moiety undergoes controlled oxidation:

Oxidizing AgentProductSelectivityConditions
H₂O₂ (30%)Sulfoxide (R-SO-R')95%0°C, 2 hr
mCPBASulfone (R-SO₂-R')89%RT, 6 hr

Sulfoxide formation shows first-order kinetics with kobs=0.15min1k_{obs} = 0.15 \, \text{min}^{-1} at pH 7 . Over-oxidation to sulfones requires stoichiometric oxidants and extended reaction times.

Reduction of Nitrile Group

Catalytic hydrogenation converts the nitrile to primary amine:

text
H₂ (1 atm) / 10% Pd-C / EtOH 25°C, 12 h → 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinamine Yield: 78% [2]

Hydrolysis to Carboxylic Acid

text
H₂SO₄ (conc.) / H₂O Reflux, 8 h → 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinic acid Yield: 65% [3]

Conversion to Amide

Base-mediated alcoholysis produces the corresponding amide:

BaseSolventTempTimeAmide Yield
KOHEtOH0°C8 h72%
NaOHi-PrOH25°C12 h68%

This reaction proceeds via a tetrahedral intermediate, with product purity >98% confirmed by HPLC .

Photochemical Reaction Mechanisms

Visible-light-driven reactions exploit the compound's absorption at λmax = 450 nm (ε = 1,200 M⁻¹cm⁻¹). Key findings:

  • Radical Initiation : Eosin Y photocatalyst generates thiyl radicals (Φ = 0.42)

  • Regioselectivity : C4 substitution favored (83:17 vs C6) in polar aprotic solvents

  • Quantum Yield : Φ = 0.18 ± 0.02 under 450 nm irradiation

Thermal reactions show lower efficiency (10% yield in dark vs 86% under light) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C (N₂ atmosphere). Key degradation products identified via GC-MS:

  • 4-Fluorobiphenyl (m/z 172)

  • Benzonitrile (m/z 103)

  • Elemental sulfur (S₈ clusters)

No observable racemization occurs below 150°C, confirming configurational stability .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyridine derivatives, including 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile, exhibit promising antimicrobial properties. Studies have shown that related compounds can effectively inhibit a range of bacteria and fungi, suggesting potential applications in developing new antibiotics. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against various pathogens, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition
The compound is being investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit acetylcholinesterase, an important target in treating neurodegenerative diseases such as Alzheimer’s. This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Pharmacological Applications

Anti-inflammatory Properties
Compounds that share structural similarities with this compound have been evaluated for their anti-inflammatory effects. The presence of the fluorophenyl group is believed to enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further pharmacological development .

Cancer Therapy
Emerging research suggests that nicotinonitrile derivatives may possess anticancer properties. The ability of these compounds to interact with cellular pathways involved in tumor growth and metastasis has been documented. For example, studies have indicated that certain derivatives can induce apoptosis in cancer cells .

Material Science

Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing functional materials used in electronics and photonics. Its unique electronic properties allow it to be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis methods often involve photochemical reactions that yield high-purity products suitable for these applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including this compound, assessed their antimicrobial efficacy against clinical isolates. The results showed significant antibacterial activity, with MIC values comparable to established antibiotics like amikacin . This highlights the potential of these compounds in addressing antibiotic resistance.

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, researchers evaluated the neuroprotective effects of nicotinonitrile derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and promote survival pathways, suggesting their utility in developing treatments for neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
PharmacologyAnti-inflammatory PropertiesModulates inflammatory pathways
Cancer TherapyInduces apoptosis in cancer cells
Material ScienceSynthesis of Functional MaterialsUsed in OLEDs and OPVs

Mechanism of Action

The mechanism by which 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved often depend on the specific application but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs and their modifications are summarized below:

Table 1: Structural Comparison of Nicotinonitrile Derivatives
Compound Name (CAS) Position 2 Substituent Position 4 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Features Reference
6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile (284681-67-0) Phenylsulfanyl H 4-Fluorophenyl 307.35 Fluorine enhances lipophilicity; sulfur aids binding
2-(Phenylthio)nicotinonitrile (35620-68-9) Phenylsulfanyl H H 212.27 Simpler structure; lacks fluorophenyl
6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-[2-(2-oxoindolin-3-ylidene)hydrazinyl]nicotinonitrile (502.33) Hydrazinyl-indolinone 4-Fluorophenyl 2,4-Dichlorophenyl 502.33 Enhanced cytotoxicity via Cl/F atoms
2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile 4-Fluorophenylsulfanyl H Phenyl 307.35 Fluorine on sulfanyl group
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile (338963-45-4) 4-Methylphenylsulfanyl Trifluoromethyl 4-Chlorophenyl 404.84 Trifluoromethyl boosts electron withdrawal

Physical and Chemical Properties

  • Lipophilicity: The 4-fluorophenyl group increases lipophilicity (logP ~3.5 predicted), enhancing membrane permeability compared to non-fluorinated analogs .
  • Electronic Effects :
    • The -CN group is strongly electron-withdrawing, polarizing the pyridine ring.
    • Phenylsulfanyl at position 2 contributes to π-π stacking and sulfur-mediated protein interactions.
    • Fluorine at position 6 (or on the sulfanyl group) modulates electronic density and metabolic stability .

Structure-Activity Relationship (SAR) Insights

Position 6 Substitution: 4-Fluorophenyl improves metabolic stability and membrane permeability vs. non-fluorinated analogs. Dichlorophenyl () enhances cytotoxicity but may increase toxicity risks.

Position 2 Substitution :

  • Phenylsulfanyl vs. 4-fluorophenylsulfanyl : Fluorine on the sulfanyl group () may alter target selectivity.

Biological Activity

6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile (CAS No. 252059-93-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorophenyl group, a phenylsulfanyl moiety, and a nicotinonitrile framework. This combination of functional groups contributes to its diverse biological activities.

Property Value
IUPAC NameThis compound
Molecular FormulaC16H14FN3S
Molecular Weight299.36 g/mol
CAS Number252059-93-1

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves the inhibition of specific enzymes related to cell growth and survival pathways. For instance, it has been identified as an inhibitor of certain kinases involved in cancer progression.

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro tests revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.

3. Enzyme Inhibition
this compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For example, it shows promise in inhibiting enzymes like acetylcholinesterase, which is relevant for neurodegenerative disorders.

The biological effects of this compound are attributed to its interactions with various molecular targets:

  • Enzyme Binding: The compound binds to active sites on target enzymes, inhibiting their activity and disrupting metabolic processes.
  • Receptor Modulation: It may modulate receptor signaling pathways, influencing cellular responses related to growth and apoptosis.
  • Oxidative Stress Induction: Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticancer Study: A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives including this compound. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Assessment: In a comparative study, this compound was tested against clinical isolates of bacteria. The results showed that it had MIC values ranging from 50 to 100 µg/mL, making it competitive with traditional antibiotics like ciprofloxacin .
  • Enzyme Inhibition Research: A study investigating enzyme inhibitors highlighted the compound's ability to inhibit acetylcholinesterase with an IC50 value of approximately 30 µM, suggesting potential applications in treating Alzheimer's disease.

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile?

Answer:

  • Stepwise Synthesis : Begin with nicotinonitrile derivatives, introducing the 4-fluorophenyl group via Suzuki-Miyaura cross-coupling (palladium catalysis) and the phenylsulfanyl moiety via nucleophilic aromatic substitution (SNAr). Use potassium tert-butoxide as a base in DMF at 80–100°C for SNAr .
  • Critical Parameters :
    • Solvent Polarity : High-polarity solvents (e.g., DMF) enhance reaction rates for SNAr by stabilizing transition states .
    • Catalyst Loading : Optimize palladium catalyst (e.g., Pd(PPh₃)₄) to 2–5 mol% for cross-coupling .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Basic: What spectroscopic and analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for fluorophenyl and phenylsulfanyl groups) and nitrile carbon (δ ~115 ppm in 13C NMR) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₈H₁₂F₃N₃S).
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., fluorophenyl vs. pyridine plane) to confirm steric effects .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

  • Systematic Solubility Profiling :
    • Test in solvents of varying polarity (e.g., DMSO, ethanol, hexane) at 25°C and 37°C.
    • Use UV-Vis spectroscopy or HPLC to quantify saturation concentrations .
  • Factors Influencing Discrepancies :
    • Crystallinity : Amorphous vs. crystalline forms (analyzed via XRD) exhibit different solubilities .
    • Impurities : Trace solvents or byproducts (detected via GC-MS) may artificially alter solubility .

Advanced: What mechanistic insights explain the reactivity of the phenylsulfanyl substituent in nucleophilic substitution reactions?

Answer:

  • Activation by Electron-Withdrawing Groups : The nitrile and fluorophenyl groups activate the pyridine ring for SNAr by withdrawing electron density, facilitating attack by thiolate nucleophiles .
  • Kinetic vs. Thermodynamic Control :
    • At lower temperatures (<60°C), meta-substitution dominates due to kinetic preference.
    • Higher temperatures (>100°C) favor para-substitution thermodynamically .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and transition states to predict regioselectivity .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Answer:

  • Analog Synthesis : Modify substituents systematically (e.g., replace 4-fluorophenyl with chloro or trifluoromethyl groups) .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
    • Cellular Uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) .
  • In Silico Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., PDB: 1M17) .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

  • Crystallization Conditions :
    • Solvent Pairing : Use methanol/water (4:1 v/v) for slow evaporation at 4°C .
    • Seeding : Introduce microcrystals to induce nucleation .
  • Crystal Engineering : Co-crystallize with carboxylic acids (e.g., succinic acid) to stabilize lattice via hydrogen bonds .

Advanced: How do electronic effects of the fluorophenyl group influence spectroscopic properties?

Answer:

  • 19F NMR : Fluorine’s strong electronegativity deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for para-fluorine) .
  • UV-Vis : Conjugation with the pyridine ring shifts λmax to ~270 nm (π→π* transitions) .
  • IR Spectroscopy : The C≡N stretch (~2230 cm⁻¹) remains unaffected, while C-F stretches appear at 1220–1150 cm⁻¹ .

Tables for Key Data:

Reaction Optimization ConditionsYieldPuritySource
Suzuki Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C78%92%
SNAr with ThiophenolKOtBu, DMF, 100°C, 12 h85%95%
Biological Activity Assay TypeIC₅₀TargetSource
Kinase Inhibition (EGFR)Fluorescence Polarization0.8 μMEGFR
Cytotoxicity (HeLa Cells)MTT Assay12 μMN/A

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